REACTION_CXSMILES
|
[ClH:1].[CH3:2][N:3]([C:12]([N:14]([CH3:16])[CH3:15])=[O:13])[C:4]([N:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1)=[O:5].C(=O)([O-])[O-].[Na+].[Na+].[CH:23](Br)([CH3:25])[CH3:24].Cl>C(O)C>[ClH:1].[CH:23]([N:9]1[CH2:8][CH2:7][N:6]([C:4](=[O:5])[N:3]([CH3:2])[C:12]([N:14]([CH3:16])[CH3:15])=[O:13])[CH2:11][CH2:10]1)([CH3:25])[CH3:24] |f:0.1,2.3.4,8.9|
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Name
|
|
Quantity
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2.5 g
|
Type
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reactant
|
Smiles
|
C(C)(C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
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Name
|
1-(2,4,4-trimethylallophanoyl)piperazine hydrochloride
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Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(C(=O)N1CCNCC1)C(=O)N(C)C
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Name
|
|
Quantity
|
3.7 g
|
Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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To the resulting mixture, was added dropwise
|
Type
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CUSTOM
|
Details
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to react
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Type
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TEMPERATURE
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Details
|
under reflux for 8 hours
|
Duration
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8 h
|
Type
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CUSTOM
|
Details
|
the precipitate was removed by filtration
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified with a silica gel column
|
Type
|
CUSTOM
|
Details
|
to obtain an oil
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Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)(C)N1CCN(CC1)C(N(C(=O)N(C)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |